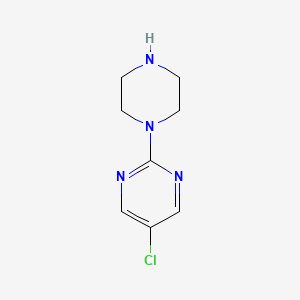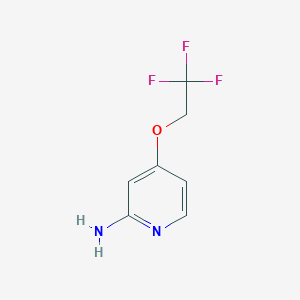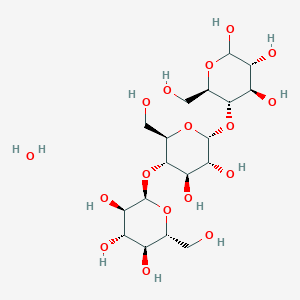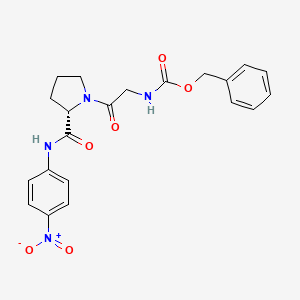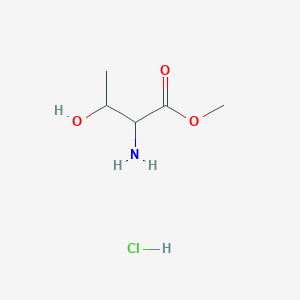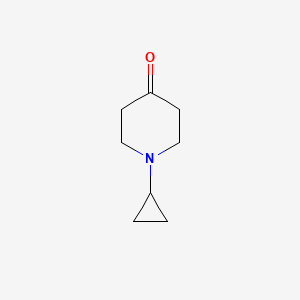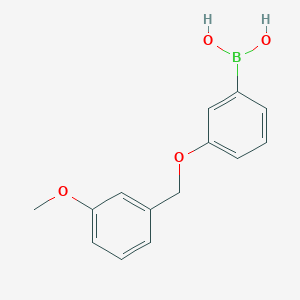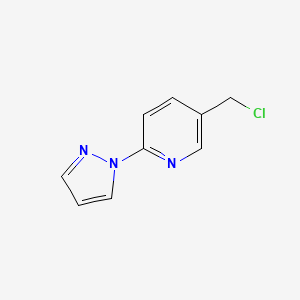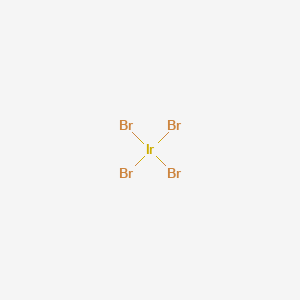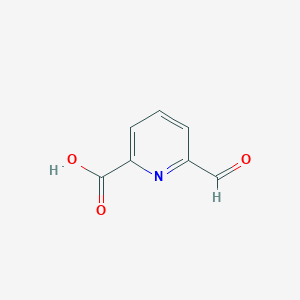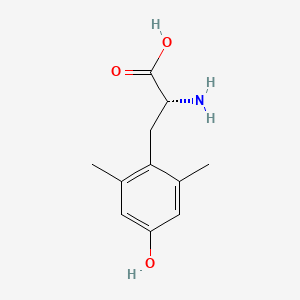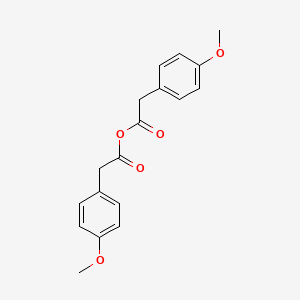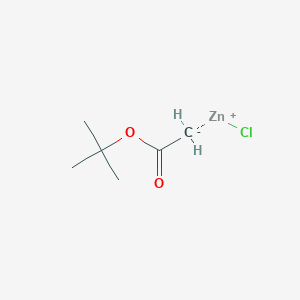
2-Tert-Butoxy-2-oxoethylzinkchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-2-oxoethylzinc chloride is an organozinc compound with the molecular formula C₆H₁₁ClO₂Zn and a molecular weight of 215.99 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-2-oxoethylzinc chloride has several applications in scientific research:
Safety and Hazards
Wirkmechanismus
Target of Action
2-Tert-butoxy-2-oxoethylzinc chloride is an organozinc reagent . It is primarily used in organic synthesis . The compound’s primary targets are other organic compounds with which it reacts to produce new compounds .
Mode of Action
The mode of action of 2-Tert-butoxy-2-oxoethylzinc chloride involves its reaction with other organic compounds . It serves as a substrate in these reactions, leading to the formation of new compounds .
Biochemical Pathways
The specific biochemical pathways affected by 2-Tert-butoxy-2-oxoethylzinc chloride are dependent on the organic compounds it reacts with . The downstream effects of these reactions result in the synthesis of new organic compounds .
Pharmacokinetics
As an organozinc compound, it is expected to have low bioavailability due to its poor solubility in water .
Result of Action
The result of the action of 2-Tert-butoxy-2-oxoethylzinc chloride is the formation of new organic compounds . These new compounds are the result of the interaction of 2-Tert-butoxy-2-oxoethylzinc chloride with other organic compounds in synthesis reactions .
Action Environment
The action, efficacy, and stability of 2-Tert-butoxy-2-oxoethylzinc chloride can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the reactivity of this organozinc reagent decreases after 10 days, suggesting that it should be used soon after preparation for optimal results .
Biochemische Analyse
Biochemical Properties
The role of 2-Tert-butoxy-2-oxoethylzinc chloride in biochemical reactions is primarily as a reagent for organic synthesis
Molecular Mechanism
It is known to participate in the formation of carbon-carbon bonds through cross-coupling reactions
Temporal Effects in Laboratory Settings
It has been noted that the reagent starts to show decreased reactivity after 10 days .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tert-butoxy-2-oxoethylzinc chloride can be synthesized through the reaction of tert-butyl acetate with zinc chloride in the presence of a suitable solvent such as diethyl ether . The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination.
Industrial Production Methods
Industrial production of 2-tert-butoxy-2-oxoethylzinc chloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butoxy-2-oxoethylzinc chloride primarily undergoes substitution reactions due to the presence of the reactive zinc-carbon bond . It can also participate in coupling reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Common reagents used with 2-tert-butoxy-2-oxoethylzinc chloride include halides, aldehydes, and ketones. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving 2-tert-butoxy-2-oxoethylzinc chloride are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butoxy-2-oxoethylzinc bromide: Similar in structure but with a bromide ion instead of chloride.
2-Tert-butoxy-2-oxoethylzinc iodide: Similar in structure but with an iodide ion instead of chloride.
Uniqueness
2-Tert-butoxy-2-oxoethylzinc chloride is unique due to its specific reactivity and stability under anhydrous conditions. Its ability to form stable carbon-carbon bonds makes it particularly valuable in organic synthesis .
Eigenschaften
CAS-Nummer |
321745-86-2 |
|---|---|
Molekularformel |
C6H12ClO2Zn+ |
Molekulargewicht |
217.0 g/mol |
IUPAC-Name |
tert-butyl acetate;chlorozinc(1+) |
InChI |
InChI=1S/C6H12O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1-4H3;1H;/q;;+2/p-1 |
InChI-Schlüssel |
CVUGJYNWMCAJLI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)[CH2-].Cl[Zn+] |
Kanonische SMILES |
CC(=O)OC(C)(C)C.Cl[Zn+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


